Direct Inhibition of Carbonic Anhydrase II: Comparative Ki Values Versus Acetazolamide
4-Azidobenzenesulfonamide exhibits a binding affinity for human carbonic anhydrase II (hCA II) with a reported inhibition constant (Ki) of 3900 nM [1]. This places its intrinsic potency approximately 15.6-fold weaker than the clinical standard acetazolamide (AAZ), which has a Ki of 250 nM against hCA I (isoform-dependent comparison) [2]. Notably, when 4-azidobenzenesulfonamide is used as a synthetic precursor to generate triazole-linked derivatives via click chemistry, the resulting conjugates achieve sub-50 nM Ki values against hCA II, representing a >78-fold potency enhancement over the parent azide [3].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase |
|---|---|
| Target Compound Data | Ki = 3900 nM (hCA II) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 250 nM (hCA I) [Note: isoform difference]; Triazole derivative 7d: Ki = 52.4 nM (hCA IV) |
| Quantified Difference | Parent azide is 15.6-fold less potent than AAZ; click-derived triazoles are >78-fold more potent than parent azide |
| Conditions | In vitro stopped-flow CO2 hydration assay; human recombinant CA isoforms |
Why This Matters
The parent compound itself is not intended as a final CA inhibitor; its procurement value lies in its function as a versatile click handle that enables modular construction of high-affinity CA inhibitors with tunable isoform selectivity.
- [1] BindingDB. Ki data for BDBM15222 (4-Azidobenzenesulfonamide) against Carbonic anhydrase 2. BindingDB Entry. View Source
- [2] Kumar R, Vats L, Bua S, et al. Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. Eur J Med Chem, 2018, 155, 545-551. View Source
- [3] Wilkinson BL, Bornaghi LF, Houston TA, Innocenti A, Vullo D, Supuran CT, Poulsen SA. Carbonic anhydrase inhibitors: inhibition of isozymes I, II, and IX with triazole-linked O-glycosides of benzene sulfonamides. J Med Chem, 2007, 50(7), 1651-1657. View Source
